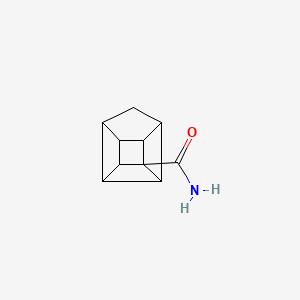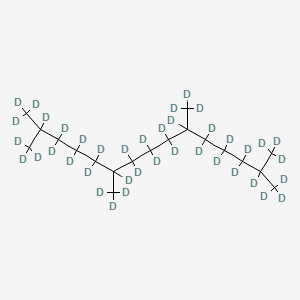
2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid is a heterocyclic compound that belongs to the class of dihydropyrimidinones This compound is characterized by a pyrimidine ring with a keto group at the 4th position and a propyl group at the 2nd position The acetic acid moiety is attached to the 5th position of the pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction typically proceeds as follows:
- Mix the aldehyde, β-keto ester, and urea in a suitable solvent such as ethanol.
- Add a catalytic amount of an acid, such as hydrochloric acid or acetic acid.
- Heat the reaction mixture to reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods: In an industrial setting, the Biginelli reaction can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as Montmorillonite-KSF, can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The keto group at the 4th position can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The propyl group at the 2nd position can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Formation of 2-(4-carboxy-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid.
Reduction: Formation of 2-(4-hydroxy-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid.
Substitution: Formation of various alkyl or aryl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: It has been investigated for its potential anti-inflammatory and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s ability to catalyze reactions, leading to a decrease in the production of specific metabolites. The exact molecular pathways involved depend on the specific enzyme targeted .
Comparación Con Compuestos Similares
- 2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic acid
- 2-(2-Butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
- 2-(3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)ureido)methylacrylic acid
Comparison: Compared to these similar compounds, 2-(4-Oxo-2-propyl-1,4-dihydropyrimidin-5-yl)acetic acid is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
19385-97-8 |
|---|---|
Fórmula molecular |
C9H12N2O3 |
Peso molecular |
196.206 |
Nombre IUPAC |
2-(6-oxo-2-propyl-1H-pyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C9H12N2O3/c1-2-3-7-10-5-6(4-8(12)13)9(14)11-7/h5H,2-4H2,1H3,(H,12,13)(H,10,11,14) |
Clave InChI |
GPFUVKUQBYLEJD-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(C(=O)N1)CC(=O)O |
Sinónimos |
5-Pyrimidineacetic acid, 4-hydroxy-2-propyl- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(13aS)-2,3,10-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-11-ol](/img/structure/B579058.png)
![1-Oxaspiro[2.8]undecane](/img/structure/B579059.png)





![(Z)-1-cyclopropyl-N-[(Z)-1-cyclopropylethylideneamino]ethanimine](/img/structure/B579071.png)

![3-[(2R,3R)-5-hydroxy-7-methoxy-2,3-dimethyl-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-6-yl]octanoic acid](/img/structure/B579074.png)
![2-[(1S,2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-5-(diaminomethylideneamino)-3,4,6-trihydroxycyclohexyl]guanidine](/img/structure/B579075.png)

